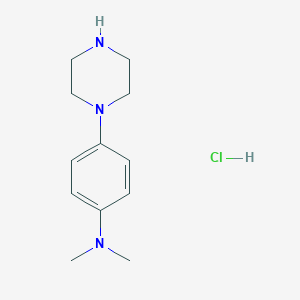
N,N-Dimethyl-4-piperazin-1-ylaniline;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N,N-Dimethyl-4-piperazin-1-ylaniline;hydrochloride” is a chemical compound with the CAS Number: 2411248-02-5 . It has a molecular weight of 241.76 . The compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “N,N-Dimethyl-4-piperazin-1-ylaniline;hydrochloride” is1S/C12H19N3.ClH/c1-14(2)11-3-5-12(6-4-11)15-9-7-13-8-10-15;/h3-6,13H,7-10H2,1-2H3;1H . This code provides a specific representation of the molecule’s structure. Physical And Chemical Properties Analysis
“N,N-Dimethyl-4-piperazin-1-ylaniline;hydrochloride” is a powder that is stored at room temperature . It has a molecular weight of 241.76 .Applications De Recherche Scientifique
Luminescent Properties and Photo-induced Electron Transfer
A study by Gan, J., Chen, K., Chang, C.-P., & Tian, H. (2003) explored the luminescent properties and photo-induced electron transfer of naphthalimides with piperazine substituents, including compounds similar to N,N-Dimethyl-4-piperazin-1-ylaniline hydrochloride. The research found that these compounds exhibit fluorescence characteristics that are sensitive to pH, making them potential candidates for pH probes. The study also demonstrated the potential of these compounds in photo-induced electron transfer processes, which could have applications in developing new materials for optoelectronic devices (Gan, Chen, Chang, & Tian, 2003).
Antimicrobial Activity
Al-Turkistani, A. A., Al-Deeb, O., El‐Brollosy, N. R., & El-Emam, A. (2011) synthesized analogues of N,N-dimethyl-4-(pyrimidin-2-yl)piperazine-1-sulfonamide with various functional groups, including a free radical scavenger group and chelating groups. These compounds were evaluated for their in vitro activities against a range of Gram-positive and Gram-negative bacteria as well as the yeast-like pathogenic fungus Candida albicans. The study found that certain analogues showed significant antimicrobial activity, suggesting potential applications in developing new antimicrobial agents (Al-Turkistani, Al-Deeb, El‐Brollosy, & El-Emam, 2011).
Polymer Science
Lynn, D. M., & Langer, R. (2000) investigated the synthesis, characterization, and self-assembly of poly(β-amino esters) with components including N,N-dimethylethylenediamine and piperazine. These polymers exhibited hydrolytic degradation properties and were noncytotoxic, making them suitable for biomedical applications such as drug delivery systems (Lynn & Langer, 2000).
Molecular Interaction and Drug Development
Research by Shim, J., Welsh, W., Cartier, E., Edwards, J., & Howlett, A. (2002) focused on the molecular interaction of certain antagonists with the CB1 cannabinoid receptor, using structural analogs of N,N-Dimethyl-4-piperazin-1-ylaniline hydrochloride. The study provided insights into the steric binding interactions and the potential of these compounds in the development of new therapeutic agents targeting the cannabinoid system (Shim, Welsh, Cartier, Edwards, & Howlett, 2002).
Safety And Hazards
The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propriétés
IUPAC Name |
N,N-dimethyl-4-piperazin-1-ylaniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3.ClH/c1-14(2)11-3-5-12(6-4-11)15-9-7-13-8-10-15;/h3-6,13H,7-10H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRQREXUWEMZOTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N2CCNCC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-4-(piperazin-1-yl)aniline hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

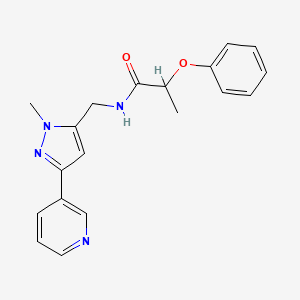
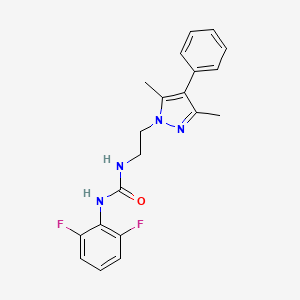
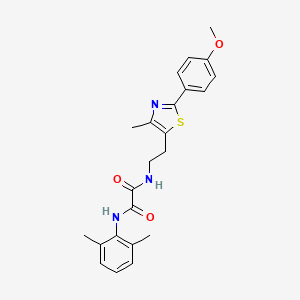
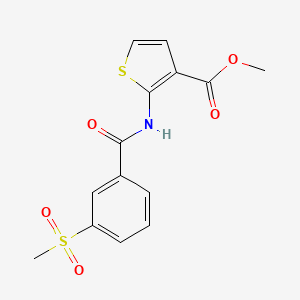
![1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(3-methylthiophen-2-yl)propan-1-one](/img/structure/B2896051.png)
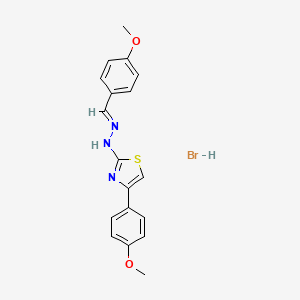

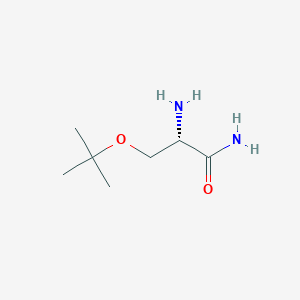
![3-(2-Chlorophenyl)-5-[1-(4-methylbenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2896058.png)
![N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2896059.png)
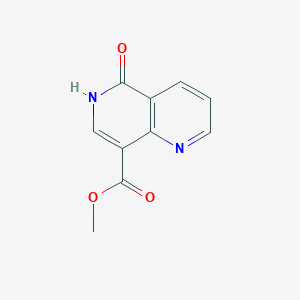
![N-{4-[(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)amino]phenyl}-2-furamide](/img/structure/B2896062.png)
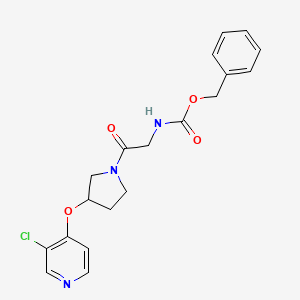
![3-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-2,3,7,8-tetrahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-5(6H)-one](/img/structure/B2896067.png)